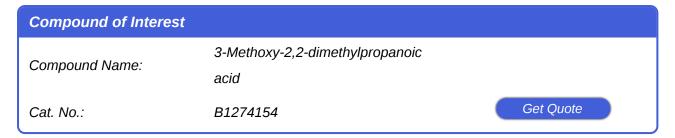


# An In-depth Technical Guide to 3-Methoxypivalic Acid: Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

3-Methoxypivalic acid, systematically named **3-methoxy-2,2-dimethylpropanoic acid**, is a substituted short-chain carboxylic acid. While not as widely documented as its parent compound, pivalic acid, it has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 3-Methoxypivalic acid, with a focus on its relevance to drug development.

## **Discovery and History**

The definitive discovery of 3-Methoxypivalic acid is not marked by a singular, seminal publication. Instead, its emergence is intertwined with the broader history of pivalic acid and its derivatives, which have been of interest in organic and medicinal chemistry for many decades. Pivalic acid itself is commercially prepared through the hydrocarboxylation of isobutene via the Koch reaction[1].

The direct precursor to 3-Methoxypivalic acid, Methyl 3-hydroxy-2,2-dimethylpropanoate, has been known for a longer period, with synthesis references dating back to at least 1963[2]. This suggests that the foundational chemistry for accessing the 3-methoxy derivative has been established for some time.



The specific synthesis and application of 3-Methoxypivalic acid appear to be more recent. A key example is its use in the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, as detailed in a 2013 patent application[3]. This highlights its role as a specialized reagent in the synthesis of complex molecular architectures for targeted drug discovery. Its history is therefore less about a formal discovery and more about its practical application as a useful synthon in modern pharmaceutical research.

## **Chemical and Physical Properties**

The chemical and physical properties of 3-Methoxypivalic acid are summarized in the table below. These values are primarily computed properties sourced from publicly available chemical databases.

Property	Value	Reference
Molecular Formula	C6H12O3	[4]
Molecular Weight	132.16 g/mol	[4]
IUPAC Name	3-methoxy-2,2- dimethylpropanoic acid	[4]
CAS Number	64241-78-7	[4]
XLogP3-AA (Predicted)	0.5	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	3	[4]
Exact Mass	132.078644241 Da	[4]
Monoisotopic Mass	132.078644241 Da	[4]
Topological Polar Surface Area	46.5 Ų	[4]
Heavy Atom Count	9	[4]
Complexity	107	[4]



### **Experimental Protocols**

The synthesis of 3-Methoxypivalic acid can be achieved through a two-step process starting from the commercially available 3-Hydroxy-2,2-dimethylpropionic acid.

## Step 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate

This procedure is adapted from established esterification methods[2].

#### Materials:

- 3-Hydroxy-2,2-dimethylpropionic acid
- Methanol (MeOH)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Dissolve 3-Hydroxy-2,2-dimethylpropionic acid in methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Stir the reaction mixture under reflux conditions for 16 hours.
- After completion of the reaction, concentrate the mixture under vacuum.
- Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, water, and brine.



• Dry the organic phase with anhydrous sodium sulfate and remove the solvent under vacuum to yield Methyl 3-hydroxy-2,2-dimethylpropanoate as a colorless liquid.

### Step 2: Synthesis of 3-Methoxypivalic acid

This procedure is based on the methylation of the corresponding alcohol followed by hydrolysis, as inferred from patent literature describing the synthesis of related compounds[5].

#### Materials:

- Methyl 3-hydroxy-2,2-dimethylpropanoate
- Sodium hydride (NaH)
- Dry Dimethylformamide (DMF)
- Methyl iodide (CH₃I) or another methylating agent
- Lithium hydroxide (LiOH) or other suitable base
- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve Methyl 3-hydroxy-2,2-dimethylpropanoate in dry DMF and cool the solution to 0 °C.
- Carefully add sodium hydride to the solution and stir for 30 minutes at 0 °C.
- Add methyl iodide dropwise to the reaction mixture and allow it to warm to room temperature, stirring overnight.



- · Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-methoxy-2,2dimethylpropanoate.
- Dissolve the crude ester in a mixture of THF and water.
- Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture to a pH of 2-3 with 1 M HCl.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 3-Methoxypivalic acid.

## Applications in Drug Development: mPGES-1 Inhibition

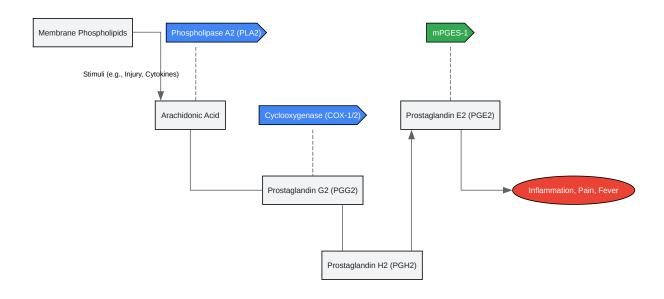
3-Methoxypivalic acid has been utilized as a structural component in the synthesis of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1)[3]. mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator[6][7]. Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it can reduce the production of PGE2 without affecting the synthesis of other prostanoids, potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes[8] [9].

## Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1

The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway is a critical target for anti-inflammatory therapies.



#### Prostaglandin E2 Synthesis Pathway



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